1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one
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Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one is a heterocyclic compound that features a unique bicyclic structure
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole with chloramine and formamidine acetate.
Bromohydrazone Route: Another approach involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of pyrrole with dicyanomethylide, followed by cyclization to yield the triazine derivative.
Multistep Synthesis: A more complex route involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the triazine ring.
Transition Metal Mediated Synthesis: This method utilizes transition metals such as copper or palladium to catalyze the formation of the triazine ring from pyrrole derivatives.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivative.
Industrial Production Methods: The industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate in a two-vessel-operated process, yielding the compound in 55% overall yield .
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: Includes enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of specific signaling pathways, leading to reduced cellular proliferation or viral replication.
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Shares the same core structure but with different substituents.
Pyrazolo[5,1-c][1,2,4]triazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazine Derivatives: Includes various compounds with similar triazine rings but different functional groups.
Uniqueness: 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-2-one |
InChI |
InChI=1S/C9H9N3O/c1-7(13)4-8-2-3-12-9(8)5-10-6-11-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
VUMCQALPJUXFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C2C=NC=NN2C=C1 |
Origin of Product |
United States |
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